2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide
CAS No.:
Cat. No.: VC16114535
Molecular Formula: C24H25N5O3S
Molecular Weight: 463.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25N5O3S |
|---|---|
| Molecular Weight | 463.6 g/mol |
| IUPAC Name | 2-[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanyl-N-phenylacetamide |
| Standard InChI | InChI=1S/C24H25N5O3S/c1-27-21-20(22(31)28(2)24(27)32)29(15-9-12-17-10-5-3-6-11-17)23(26-21)33-16-19(30)25-18-13-7-4-8-14-18/h3-8,10-11,13-14H,9,12,15-16H2,1-2H3,(H,25,30) |
| Standard InChI Key | YFTIPHMCZCDJKT-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)NC3=CC=CC=C3)CCCC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Analysis
The compound’s systematic IUPAC name, 2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide, delineates its intricate architecture. The purine scaffold undergoes multiple substitutions:
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1- and 3-positions: Methyl groups, enhancing lipophilicity and steric bulk.
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2- and 6-positions: Ketone functionalities, introducing hydrogen-bonding capacity.
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7-position: A 3-phenylpropyl chain, contributing aromatic interactions and conformational flexibility.
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8-position: A sulfanyl (-S-) bridge connecting to an N-phenylacetamide moiety, enabling potential hydrogen bonding and π-π stacking.
Table 1: Provisional Chemical Identity
The absence of a registered CAS number suggests this compound remains under investigation or is proprietary. Its molecular formula, extrapolated from analogous structures like HC-030031 (C₁₈H₂₁N₅O₃) and methyl 2-((1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)...)thio)acetate (C₁₉H₂₂N₄O₄S) , indicates incremental complexity due to the N-phenylacetamide group.
Synthesis and Manufacturing
While no explicit synthesis protocol exists for this compound in the public domain, its structural kinship to purine derivatives suggests a multi-step route involving:
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Purine Core Functionalization: Introduction of methyl groups at the 1- and 3-positions via alkylation, followed by oxidation to establish the 2,6-diketone motif .
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7-Position Substitution: Coupling of 3-phenylpropyl bromide or a similar electrophile under basic conditions.
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8-Sulfanyl Group Installation: Thiolation using sulfurizing agents (e.g., Lawesson’s reagent) at the purine’s 8-position .
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Acetamide Conjugation: Reaction of the sulfanyl intermediate with bromoacetyl chloride, followed by amidation with aniline.
Reaction conditions likely involve polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) and temperatures ranging from 60–120°C to optimize yields . Purification via column chromatography or recrystallization would be essential given the compound’s probable hydrophobicity.
Physicochemical Properties
Data from structurally related purine derivatives permits reasonable estimations of key properties:
Table 2: Estimated Physicochemical Profile
The compound’s solubility in dimethyl sulfoxide (DMSO) aligns with its use in biological assays, while its predicted LogP value suggests moderate membrane permeability. Stability under ambient conditions remains unconfirmed but may parallel HC-030031’s 2-year shelf life when stored properly .
Applications in Medicinal Chemistry
The compound’s design principles align with trends in:
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Pain Management: TRPA1 antagonists are investigated for neuropathic pain and migraine .
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Oncology: Purine derivatives frequently target kinases (e.g., JAK, EGFR) overexpressed in tumors.
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Neurodegeneration: Modulation of purinergic signaling may mitigate neuroinflammation in Alzheimer’s or Parkinson’s disease.
Its N-phenylacetamide group, a common pharmacophore in drug design, enhances metabolic stability and target engagement compared to simpler acetamides .
Comparative Analysis with Structural Analogs
Table 3: Key Analog Comparisons
The target compound’s N-phenylacetamide group likely enhances receptor binding compared to HC-030031’s isopropylphenyl moiety, while the sulfanyl bridge may improve redox stability over oxygen-based linkers.
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